![molecular formula C18H17N3OS B2583456 2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide CAS No. 931239-27-9](/img/structure/B2583456.png)
2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide
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Overview
Description
“2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide” is a biochemical used for proteomics research . Its molecular formula is C18H17N3OS and its molecular weight is 323.42 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which could be related to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The structure of the compound is present in its zwitterionic tautomer in the solid state . The two C–O bond lengths differ slightly .Chemical Reactions Analysis
The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .Scientific Research Applications
Therapeutic Potential of Quinoline and Quinazoline Derivatives
Antidiabetic Applications
Quinoline derivatives, specifically those acting as dipeptidyl peptidase IV (DPP IV) inhibitors, have been identified as effective treatments for type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion and offering a validated approach for T2DM management (Mendieta et al., 2011).
Anticancer and Antimicrobial Activities
Quinoline and quinazoline alkaloids have been explored for their significant bioactivities, including antitumor, antimicrobial, and antiviral effects. These compounds and their analogs, derived from natural sources or synthesized, have shown promise in anticancer and drug development, particularly against malaria and certain cancers (Shang et al., 2018).
Corrosion Inhibition
Quinoline derivatives have also been reported as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them useful in protecting against metallic corrosion (Verma et al., 2020).
Chemotherapeutic Agents
Quinoline-containing compounds are being pursued for their potential as chemotherapeutic agents. The structural diversity of quinoline derivatives allows for a broad spectrum of biological activities, making them attractive candidates for drug development, especially in the context of cancer treatment (Hussaini, 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the search results, a similar compound, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety, has been found to have membrane perturbing as well as intracellular mode of action .
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-quinolin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12(23-16-8-6-14(19)7-9-16)18(22)21-15-10-13-4-2-3-5-17(13)20-11-15/h2-12H,19H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDIHHDBWYMKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2N=C1)SC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide |
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